Imidazole, 2-iodo-4-hydroxymethyl-

Catalog No.
S14446568
CAS No.
M.F
C4H5IN2O
M. Wt
224.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole, 2-iodo-4-hydroxymethyl-

Product Name

Imidazole, 2-iodo-4-hydroxymethyl-

IUPAC Name

(2-iodo-1H-imidazol-5-yl)methanol

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

InChI

InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)

InChI Key

YUZKEBSDHWONLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)I)CO

Imidazole, 2-iodo-4-hydroxymethyl- is a highly specialized, bifunctional heterocyclic building block utilized extensively in pharmaceutical development and advanced materials synthesis. Featuring a highly reactive C2-iodine atom and a versatile C4-hydroxymethyl group, this compound serves as a premium precursor for constructing complex, multi-substituted imidazole architectures. Its primary procurement value lies in its capacity for orthogonal functionalization—allowing for low-temperature palladium-catalyzed cross-coupling at the C2 position without compromising the integrity of the C4-hydroxymethyl handle. This dual reactivity profile makes it a critical raw material for shortening synthetic routes in the commercial development of kinase inhibitors, histamine receptor ligands, and functionalized metal-organic framework (MOF) linkers. [1]

Attempting to substitute Imidazole, 2-iodo-4-hydroxymethyl- with cheaper analogs, such as 2-bromo-4-hydroxymethylimidazole or unhalogenated 4-hydroxymethylimidazole, frequently leads to process inefficiencies and increased manufacturing costs. The C-Br bond in the bromo analog possesses a significantly higher bond dissociation energy, necessitating elevated temperatures (>80°C) and stronger bases for cross-coupling, which often triggers side reactions or polymerization involving the unprotected hydroxymethyl group. Conversely, relying on direct C-H activation of 4-hydroxymethylimidazole to functionalize the C2 position typically results in poor regioselectivity, yielding inseparable mixtures of C2 and C5 isomers. Procurement strategies that default to these lower-tier substitutes often incur hidden costs in the form of reduced overall yields, mandatory protection/deprotection steps, and extensive chromatographic purification. [1]

Low-Temperature Cross-Coupling Efficiency

In comparative Suzuki-Miyaura cross-coupling assays using standard aryl boronic acids, Imidazole, 2-iodo-4-hydroxymethyl- demonstrates superior reactivity kinetics compared to its brominated counterpart. Under mild conditions (40°C, Pd(dppf)Cl2, weak base), the 2-iodo derivative achieves near-quantitative conversion, whereas the 2-bromo analog stalls at low conversion rates. This differential reactivity is critical for preserving the sensitive hydroxymethyl group during complex API synthesis without requiring prior protection. [1]

Evidence DimensionCross-coupling yield at 40°C (12 hours)
Target Compound Data>88% yield
Comparator Or Baseline2-Bromo-4-hydroxymethylimidazole (<25% yield)
Quantified Difference>3.5-fold increase in product yield under mild conditions
ConditionsSuzuki-Miyaura coupling with phenylboronic acid, Pd(dppf)Cl2, K2CO3, aqueous dioxane, 40°C

Enables late-stage C2 functionalization without thermal degradation, eliminating the need for costly protecting group chemistry.

Regioselectivity in C2-Functionalization

The pre-installed iodine atom at the C2 position guarantees absolute regiocontrol during arylation or alkylation events. When attempting to functionalize the C2 position of the unhalogenated baseline, 4-hydroxymethylimidazole, via direct C-H activation, the lack of a strong directing group leads to competitive activation at the C5 position. The 2-iodo compound bypasses this mechanistic limitation entirely, funneling the reaction exclusively toward the desired C2-substituted product. [1]

Evidence DimensionRegioselectivity (C2 vs C5 substitution ratio)
Target Compound Data>99:1 regioselectivity
Comparator Or Baseline4-Hydroxymethylimidazole via C-H activation (~65:35 mixture of C2/C5 isomers)
Quantified DifferenceComplete elimination of the C5 byproduct
ConditionsPd-catalyzed arylation conditions vs direct C-H arylation protocols

Drastically reduces downstream purification costs and prevents the loss of high-value intermediates to isomeric byproducts.

Orthogonal Synthetic Route Compression

The dual functionality of Imidazole, 2-iodo-4-hydroxymethyl- allows for orthogonal transformations that are impossible with mono-functional baselines like 2-iodoimidazole. The C-I bond can be selectively coupled via Sonogashira or Suzuki reactions, leaving the -CH2OH intact. Alternatively, the -CH2OH can be oxidized to an aldehyde (e.g., using MnO2) without displacing the iodine, setting up subsequent reductive aminations. This bifunctionality significantly compresses synthetic routes for 2,4-disubstituted imidazoles. [1]

Evidence DimensionNumber of synthetic steps to reach a 2-aryl-4-aminomethylimidazole scaffold
Target Compound Data3 steps (Coupling, Oxidation, Reductive Amination)
Comparator Or Baseline2-Iodoimidazole (5-6 steps including protection/deprotection and formylation)
Quantified DifferenceReduction of the synthetic route by 2 to 3 distinct operational steps
ConditionsStandard multi-step API scaffold synthesis

Accelerates R&D timelines and lowers overall reagent and labor costs by providing a pre-functionalized, multi-handle scaffold.

API Scaffold Synthesis (Kinase Inhibitors)

The mild coupling conditions enabled by the C2-iodine make this compound ideal for synthesizing complex, highly functionalized imidazole-based kinase inhibitors where the hydroxymethyl group is later elaborated into a hydrogen-bond donor/acceptor motif. [1]

Development of Peptidomimetics and Histamine Analogs

The precise regiocontrol ensures high-purity production of histamine H3/H4 receptor ligands, where exact spatial arrangement of the C2-aryl and C4-alkylamine groups is critical for receptor binding affinity. [1]

Advanced Materials and MOF Linkers

The orthogonal reactivity allows materials scientists to sequentially build asymmetric, rigid imidazole-containing linkers for metal-organic frameworks without requiring complex protecting-group strategies that reduce overall yield. [1]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

223.94466 g/mol

Monoisotopic Mass

223.94466 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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